5-(1-Azepanyl)-2-(ethylsulfonyl)aniline
Overview
Description
5-(1-Azepanyl)-2-(ethylsulfonyl)aniline is a complex organic compound characterized by its azepanyl group and ethylsulfonyl functional group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline typically involves multiple steps, starting with the formation of the azepanyl ring followed by the introduction of the ethylsulfonyl group. One common approach is the reaction of 1-azepanone with an appropriate aniline derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amine derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties make it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their performance and durability.
Mechanism of Action
The mechanism by which 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
5-(1-Azepanyl)-1,3,4-thiadiazol-2-amine
5-(1-Azepanyl)-1,1-diphenyl-3-pentyn-1-ol
Uniqueness: 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline stands out due to its specific combination of functional groups, which can lead to unique reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-ethylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-19(17,18)14-8-7-12(11-13(14)15)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIKNCUUHOLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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